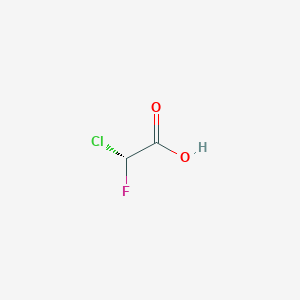

(R)-2-Chloro-2-fluoroacetic Acid

Vue d'ensemble

Description

®-2-Chloro-2-fluoroacetic acid is an organic compound with the molecular formula C2H2ClFO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Chloro-2-fluoroacetic acid typically involves the halogenation of acetic acid derivatives. One common method is the chlorination and fluorination of acetic acid using reagents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-2-Chloro-2-fluoroacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine and fluorine atoms at the α-carbon participate in nucleophilic substitution reactions. Key pathways include:

*In enzymatic systems (e.g., β-lyase), the compound undergoes thiol-mediated displacement, forming reactive intermediates like chlorofluorothionoacetyl fluoride ( ).

Oxidation and Reduction

The carboxylic acid group and halogenated α-carbon exhibit redox activity:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄/CrO₃ (acidic conditions) | Unstable keto-acid intermediates | , |

| Reduction | LiAlH₄/NaBH₄ | 2-Chloro-2-fluoroethanol |

Oxidation under strong acidic permanganate conditions favors decarboxylation, though yields are poorly documented in public literature ( ).

Esterification

Reaction with alcohols produces esters, a key step in prodrug synthesis:

| Alcohol | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | H₂SO₄ or HCl gas | Methyl (R)-2-chloro-2-fluoroacetate | Pharmaceutical intermediates |

| Benzyl alcohol | DCC/DMAP | Benzyl ester derivatives | Chiral resolving agents |

Ester derivatives are critical for enhancing bioavailability in drug design ( ).

Enzymatic and Hydrolytic Pathways

β-Lyase enzymes catalyze the conversion of this compound into reactive acylating agents:

This enzymatic pathway generates electrophilic intermediates capable of acylating cellular nucleophiles, a mechanism exploited in targeted therapies ( ).

Comparative Reactivity

The presence of both chlorine and fluorine atoms creates unique reactivity compared to analogs:

| Compound | Substitution Rate (k, s⁻¹) | Oxidative Stability | Enzymatic Activation |

|---|---|---|---|

| This compound | 1.2 × 10⁻³ | Moderate | High |

| 2-Chloroacetic acid | 5.8 × 10⁻³ | Low | Low |

| 2-Fluoroacetic acid | 3.4 × 10⁻⁴ | High | Moderate |

Fluorine’s electronegativity stabilizes transition states in substitution reactions, while chlorine enhances leaving-group ability ( , ).

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : (R)-2-Chloro-2-fluoroacetic acid serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives through substitution and esterification reactions.

Biology

- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor. Its structural resemblance to natural substrates enables it to block enzyme active sites, impacting biochemical pathways. For instance, research has shown that it can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Medicine

- Therapeutic Potential : this compound is explored as a precursor in drug development. Its ability to mimic natural substrates makes it a candidate for creating novel therapeutic agents targeting specific diseases. Studies have indicated that derivatives of this compound exhibit anti-cancer properties by disrupting cellular metabolism .

Industry

- Agrochemical Production : The compound is utilized in the synthesis of herbicides and pesticides due to its efficacy in targeting specific biochemical pathways in plants . Its fluorinated structure enhances the biological activity of these compounds, making them more effective at lower concentrations.

Case Studies

Mécanisme D'action

The mechanism of action of ®-2-Chloro-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

2-Chloroacetic Acid: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluoroacetic Acid: Lacks the chlorine atom, leading to variations in chemical behavior.

2-Bromo-2-fluoroacetic Acid: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness: ®-2-Chloro-2-fluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for stereoselective synthesis and research applications.

Activité Biologique

(R)-2-Chloro-2-fluoroacetic acid is a chiral organic compound with the molecular formula C₂H₂ClFO₂. It has garnered attention in various fields, particularly in biological and medicinal research, due to its potential as an enzyme inhibitor and its applications in drug development.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. This inhibition occurs through structural mimicry, where the compound resembles natural substrates, allowing it to bind to the active sites of enzymes and block their catalytic functions. This mechanism can influence various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant enzyme inhibition properties. For instance:

- Enzyme Targets : The compound has been investigated for inhibiting enzymes involved in metabolic pathways, which could lead to potential therapeutic benefits in conditions such as cancer and metabolic disorders.

- Comparison with Similar Compounds : Its biological activity is compared with that of 2-chloroacetic acid and 2-fluoroacetic acid, highlighting differences in reactivity and potency due to the presence of both chlorine and fluorine atoms.

Case Studies

- Anticancer Activity : In a study involving C₂-fluoro substituted pyrrolobenzodiazepines (PBDs), compounds similar to this compound demonstrated potential anticancer activity across various human tumor cell lines, showcasing its relevance in cancer research .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. These studies often involve animal models where varying concentrations are administered to assess impacts on organ health and tumor incidence .

Pharmacokinetics

The pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion, are critical for understanding its therapeutic potential. Research indicates that similar compounds can exhibit significant bioavailability and specific metabolic pathways that may influence their efficacy as drugs.

Comparison of Biological Activities

| Compound | Enzyme Inhibition | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| 2-Chloroacetic Acid | Low | Moderate | Moderate |

| 2-Fluoroacetic Acid | Moderate | Low | High |

Summary of Case Studies

Propriétés

IUPAC Name |

(2R)-2-chloro-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKZDFUXGHTHD-SFOWXEAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.